
5-Hydroxycytosine-13C, 15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxycytosine-13C, 15N2: is a stable isotope-labeled compound, specifically a labeled form of 5-Hydroxycytosine. This compound is marked with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. 5-Hydroxycytosine itself is an oxidized form of cytosine, one of the four main bases found in DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxycytosine-13C, 15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the cytosine molecule. This can be achieved through various chemical reactions that introduce these isotopes at specific positions within the molecule. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of labeled precursors and specific catalysts to facilitate the incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound is often carried out by specialized chemical companies that have the capability to handle and incorporate stable isotopes. These companies use advanced techniques and equipment to ensure the high purity and precise labeling of the compound. The production process is typically carried out under controlled conditions to maintain the integrity of the isotopes .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxycytosine-13C, 15N2 can undergo various chemical reactions, including:
Oxidation: Conversion to other oxidized forms of cytosine.
Reduction: Reduction back to cytosine or other reduced forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized derivatives of cytosine, while reduction may revert it to cytosine .
Scientific Research Applications
5-Hydroxycytosine-13C, 15N2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of cytosine in various biochemical pathways.
Biology: Employed in studies of DNA and RNA to understand the role of cytosine modifications in genetic regulation and expression.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of cytosine-based drugs in the body.
Industry: Applied in the production of labeled nucleotides for use in various diagnostic and therapeutic applications
Mechanism of Action
The mechanism of action of 5-Hydroxycytosine-13C, 15N2 involves its incorporation into DNA or RNA, where it can participate in various biochemical processes. The labeled isotopes allow researchers to track its movement and interactions within the cell. This compound can affect the stability and function of nucleic acids, influencing processes such as replication, transcription, and repair .
Comparison with Similar Compounds
5-Hydroxycytosine: The unlabeled form of the compound.
5-Methylcytosine: Another modified form of cytosine involved in epigenetic regulation.
5-Formylcytosine: An oxidized derivative of 5-Methylcytosine.
Uniqueness: 5-Hydroxycytosine-13C, 15N2 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. This makes it particularly valuable in studies requiring detailed analysis of cytosine modifications and their effects on biological processes .
Properties
CAS No. |
181516-92-7 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
130.082 |
IUPAC Name |
6-amino-5-hydroxy-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(8)1-6-4(9)7-3/h1,8H,(H3,5,6,7,9)/i4+1,6+1,7+1 |
InChI Key |
NLLCDONDZDHLCI-XZQGXACKSA-N |
SMILES |
C1=NC(=O)NC(=C1O)N |
Synonyms |
6-Amino-5-hydroxy-2(1H)-pyrimidinone-13C, 15N2; 4-Amino-5-hydroxy-2(1H)-pyrimidinone-13C, 15N2; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


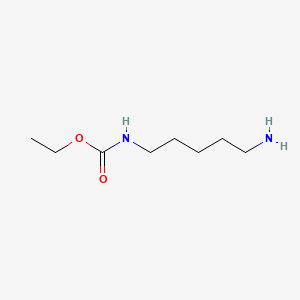
![N-benzo[a]pyren-4-ylacetamide](/img/structure/B569228.png)
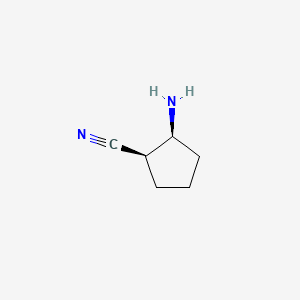
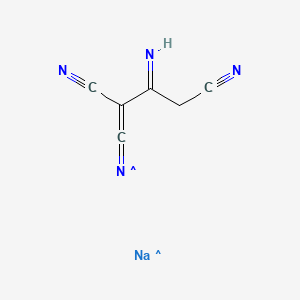
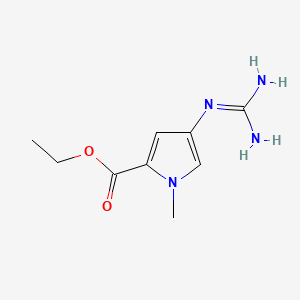
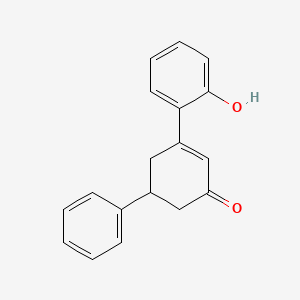
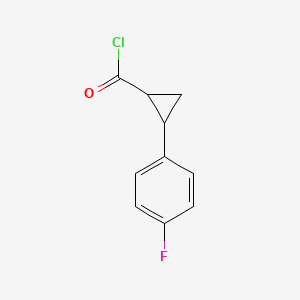
![2,6-Difluoro-N-[4-[(4-fluorophenyl)methoxy]-2-pyridinyl]-benzeneacetamide](/img/structure/B569243.png)
